
4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol
Descripción general
Descripción
“4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol”, also known as “2-(4-Hydroxybutoxy)tetrahydrofuran”, is a chemical compound with the molecular formula C8H16O3 . It is an impurity of Poly (butylene terephthalate) and a by-product of 1,4-Butanediol .
Synthesis Analysis
This compound is synthesized by the cyclodehydration of 2-butyrolactone .Molecular Structure Analysis
The molecular weight of “4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol” is 160.21 . The InChI code for this compound is 1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2 .Chemical Reactions Analysis
As a by-product of 1,4-Butanediol, “4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol” might be involved in the reactions related to the synthesis and degradation of Poly (butylene terephthalate) .Physical And Chemical Properties Analysis
This compound is a liquid or solid at room temperature . It has a predicted boiling point of 260.0±35.0 °C and a predicted density of 1.04±0.1 g/cm3 . It is slightly soluble in chloroform and ethyl acetate .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
This compound is used as an intermediate in organic synthesis . It plays a crucial role in the development of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmaceutical Intermediate
“4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol” is also used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical drugs, contributing to the advancement of medical treatments and therapies.
Impurity of Poly (butylene terephthalate)
This compound is an impurity of Poly (butylene terephthalate) . It’s presence can affect the properties of the polymer, and its identification and quantification are important for quality control in the production process.
By-product of 1,4-Butanediol
“4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol” is a by-product of 1,4-Butanediol . Understanding its formation can help optimize the production process of 1,4-Butanediol and improve yield.
Research and Development
This compound is primarily used in laboratory research and development processes . Its unique properties make it a valuable tool in various scientific investigations.
Chemical Production
In the chemical industry, “4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol” is used in the production process of various chemicals . Its role in these processes can range from being a reactant, a catalyst, or even a solvent.
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is primarily used as an organic synthesis intermediate and a pharmaceutical intermediate .
Mode of Action
It is synthesized by the cyclodehydration of 2-butyrolactone .
Biochemical Pathways
It is known to be an impurity of Poly (butylene terephthalate) and a by-product of 1,4-Butanediol .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
It is recommended to be stored sealed in dry conditions at 2-8°c .
Propiedades
IUPAC Name |
4-(oxolan-2-yloxy)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPJHMFXHISVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471608 | |
| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64001-06-5 | |
| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: Why is the presence of 2-(4-hydroxybutoxy)tetrahydrofuran undesirable in 1,4-butanediol production?
A: 2-(4-hydroxybutoxy)tetrahydrofuran is considered an impurity in 1,4-butanediol production [, , ]. Its presence necessitates additional purification steps to achieve the desired purity levels of 1,4-butanediol, impacting production efficiency and cost.
Q2: How can 2-(4-hydroxybutoxy)tetrahydrofuran be removed from 1,4-butanediol streams?
A: Research suggests a multi-step purification process [, ]:
Q3: Are there alternative production methods that minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran?
A: One study [] highlights a continuous process for tetrahydrofuran (THF) production from 1,4-butanediol using a specific heteropoly acid catalyst. This process claims to minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran by ensuring the reaction mixture contains less than 1 ppm of basic nitrogen components. This suggests controlling the reaction conditions and feedstock purity can influence the formation of specific byproducts like 2-(4-hydroxybutoxy)tetrahydrofuran.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)

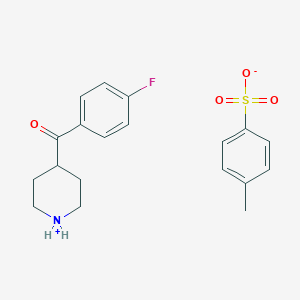
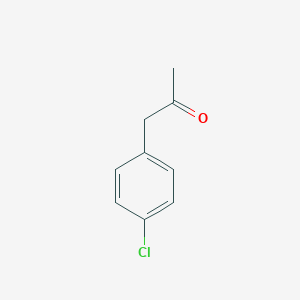
![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)
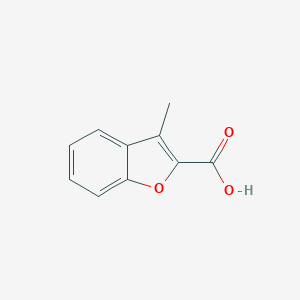
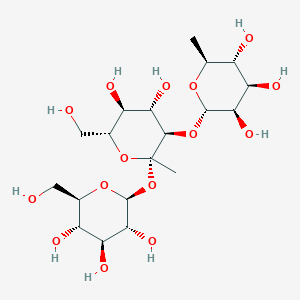
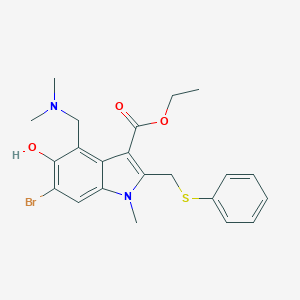


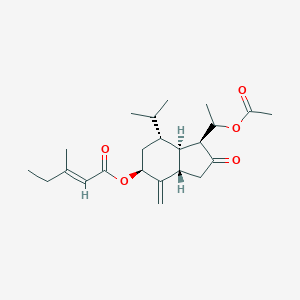
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)